6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17759971
InChI: InChI=1S/C9H9N3O2/c1-2-3-4-10-8-5-7(9(13)14)11-6-12-8/h5-6H,4H2,1H3,(H,13,14)(H,10,11,12)
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17759971

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name 6-(but-2-ynylamino)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C9H9N3O2/c1-2-3-4-10-8-5-7(9(13)14)11-6-12-8/h5-6H,4H2,1H3,(H,13,14)(H,10,11,12)
Standard InChI Key OJFXKNLCSPRHBC-UHFFFAOYSA-N
Canonical SMILES CC#CCNC1=NC=NC(=C1)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions. Substituents include:

  • But-2-yn-1-ylamino group: A terminal alkyne-functionalized amine at the 6-position, enabling click chemistry applications.

  • Carboxylic acid group: A polar, ionizable substituent at the 4-position, facilitating salt formation and hydrogen bonding .

Molecular Data

PropertyValueSource
Molecular formulaC9H9N3O2\text{C}_9\text{H}_9\text{N}_3\text{O}_2
Molecular weight (g/mol)191.19
IUPAC name6-(but-2-ynylamino)pyrimidine-4-carboxylic acid
SMILESCC#CCNC1=NC=NC(=C1)C(=O)O

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution on a pre-functionalized pyrimidine scaffold:

  • Pyrimidine activation: Introduction of a leaving group (e.g., chloro or bromo) at the 6-position of pyrimidine-4-carboxylic acid derivatives .

  • Alkyne coupling: Reaction with but-2-yn-1-ylamine under basic conditions (e.g., NaHCO3\text{NaHCO}_3) to form the C–N bond .

  • Purification: Chromatographic isolation yields the final product in moderate-to-high purity .

Example Protocol (adapted from ):

  • React 5-bromopyrimidine-4-carboxylate with but-2-yn-1-ylamine in toluene/water under Fe(II)-catalyzed Minisci conditions.

  • Yield: ~48% after vacuum distillation.

Key Reactivity

  • Alkyne group: Participates in Huisgen cycloaddition (click chemistry) with azides for bioconjugation.

  • Carboxylic acid: Forms esters, amides, or salts for prodrug development .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in non-polar solvents .

  • Stability: Stable at room temperature; sensitive to prolonged exposure to light or moisture .

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (CDCl3_3) signals at δ 9.20 (s, pyrimidine H), 9.00 (s, pyrimidine H), 4.51 (q, CH2_2), and 1.46 (t, CH3_3) .

  • MS: ESI-MS m/z 191.1 [M+H]+^+.

Biological Activity and Mechanisms

Enzyme Inhibition

Pyrimidine derivatives are known to inhibit enzymes in nucleotide biosynthesis. For example:

  • GARFTase inhibition: Analogous compounds (e.g., pyrrolo[2,3-d]pyrimidines) block glycinamide ribonucleotide formyltransferase, disrupting purine synthesis .

  • Antitumor effects: Structural analogs exhibit IC50_{50} values <10 nM against folate receptor-expressing cancer cells (e.g., KB, IGROV1) .

Structure-Activity Relationships (SAR)

  • Alkyne length: Shorter bridges (e.g., 3-atom) enhance potency compared to longer chains .

  • Carboxylic acid: Critical for target binding via salt bridges with lysine/arginine residues .

Applications in Medicinal Chemistry

Anticancer Agents

  • Targeted therapies: FRα/β and PCFT-selective uptake minimizes off-target toxicity .

  • In vivo efficacy: Analogous compounds reduce tumor growth in SCID mice by >50% at 10 mg/kg .

Antimicrobial Development

  • Nitroaromatic analogs: Demonstrate activity against Mycobacterium tuberculosis (MIC: 5.71 μM) .

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
6-Aminopyrimidine-4-carboxylic acidLacks alkyne groupLower enzyme affinity
2-Aminopyrimidine-4-carboxylic acidAmino group at 2-positionDistinct receptor selectivity
PemetrexedGlutamate tail, pyrrolo coreClinically approved antifolate

Future Research Directions

  • Synthetic optimization: Improve yields via microwave-assisted or flow chemistry .

  • Targeted delivery: Conjugate with folate or antibodies for enhanced tumor specificity .

  • Toxicity profiling: Assess genotoxicity and pharmacokinetics in preclinical models .

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